Ethyl 2-amino-6-chloro-3-nitrobenzoate
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Overview
Description
Ethyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-nitrobenzoate typically involves a multi-step process One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by chlorination to add the chloro substituent
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce ethyl 2-chloro-3-nitrobenzoate.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to ethyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
Scientific Research Applications
Ethyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amino groups also contribute to its reactivity and potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-amino-6-chloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Ethyl 2-chloro-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Ethyl 2-amino-6-nitrobenzoate: Lacks the chloro substituent, leading to variations in its chemical behavior.
The unique combination of the amino, chloro, and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9ClN2O4 |
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Molecular Weight |
244.63 g/mol |
IUPAC Name |
ethyl 2-amino-6-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 |
InChI Key |
YYNZEEYUWLBWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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